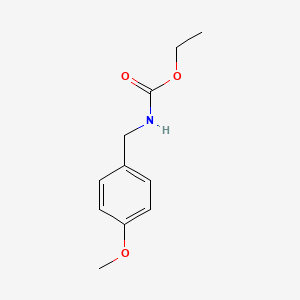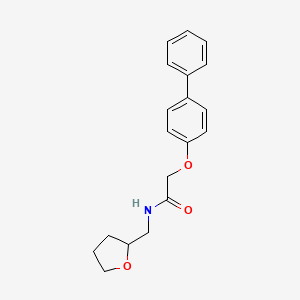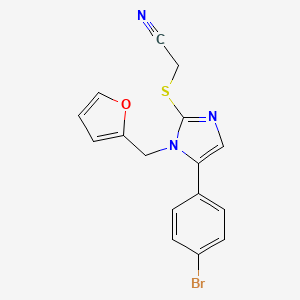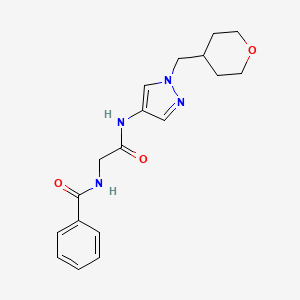
3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,9,9-Tetraethyl-4,8-dioxa-3,9-disilaundecan-6-one” is a chemical compound with the molecular formula C15H34O3Si2 . It has a molecular weight of 318.60 . The compound contains a total of 53 bonds, including 19 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 54 atoms, including 34 Hydrogen atoms, 15 Carbon atoms, and 3 Oxygen atoms . It also contains 1 double bond and 1 ketone .Wissenschaftliche Forschungsanwendungen
Structural Studies and Synthesis
Structural Analysis of Silacycloalkanes : Research on 1,3-dioxa-2-silacycloalkanes provided detailed crystal structure analyses of several derivatives, elucidating their molecular configurations and reactions with water and bases, which might offer parallels to the structural behavior and synthesis possibilities of the target compound (Hanson, McCulloch, & McInnes, 1986).
Copper(II) Complexes Study : Investigation into copper(II) and H+ complexes of diaminodioxime compounds, similar in structural complexity to the target compound, used potentiometry and spectroscopy to propose structures for different species in solution (Jackson & Nakani, 1996).
Organometallic Reactions : Addition reactions involving maleic anhydride and disilenes/tetrasilabuta-1,3-dienes have been explored, demonstrating the formation of complex bi- and tetracyclic compounds, which might provide insights into potential reactivities of similar organosilicon structures (Boomgaarden et al., 2001).
Applications in Organic Synthesis
Synthesis of Sterically Congested Cyclic Diynes : The synthesis and properties of various disilacyclodiynes, including studies on their structural aspects, may offer a glimpse into the synthetic versatility and potential applications of related organosilicon compounds in creating complex organic molecules (Gleiter et al., 1995).
Oxidation Studies : Investigations into the oxidation reactions of disila-cyclohexadienes underscore the chemical behavior of silicon in organometallic compounds, which could be relevant for understanding the oxidation stability and reactivity of similar compounds (Nakadaira & Sakurai, 1973).
Advanced Materials and Chemical Engineering
- Polysiloxane Formation : Research on the formation of polysiloxanes from tetraethoxysilane and ethyl alcohol in the presence of oxalic acid without water addition, as studied through NMR spectroscopy, provides insights into siloxane polymerization processes that could be applicable to the engineering of silicon-based materials (Sugahara et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(triethylsilyloxy)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O3Si2/c1-7-19(8-2,9-3)17-13-15(16)14-18-20(10-4,11-5)12-6/h7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNSGUPUVYVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OCC(=O)CO[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)
![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2614101.png)


![methyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2614105.png)


![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)

![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)